(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

Chiral resolution Enantioselective synthesis Process chemistry

Ready-to-use enantiopure (S)-configured aprepitant intermediate with N-benzyl protection already installed. Eliminate stereocenter erosion risk and reduce synthetic steps versus des-fluoro or des-benzyl analogs. The 4-fluorophenyl group optimizes lipophilicity and binding interactions critical for NK1 receptor antagonist potency. Also suitable as a kinase tool compound (PLK4 IC50=130 nM, Chk2 IC50=410 nM) or chiral building block for library synthesis. Available in high enantiomeric purity for analytical method development. Order today to streamline your pharmaceutical synthesis workflow.

Molecular Formula C17H16FNO2
Molecular Weight 285.31 g/mol
CAS No. 159706-87-3
Cat. No. B1589067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
CAS159706-87-3
Molecular FormulaC17H16FNO2
Molecular Weight285.31 g/mol
Structural Identifiers
SMILESC1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1
InChIKeyGSZAAEJBPFTBKG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one (CAS 159706-87-3) as a Chiral Intermediate for Aprepitant Synthesis


(S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one, also known as (3S)-3-(4-fluorophenyl)-4-(phenylmethyl)-2-morpholinone, is a chiral morpholinone derivative with the molecular formula C17H16FNO2 and a molecular weight of 285.31 g/mol . This compound serves as a key intermediate in the multi-step synthesis of aprepitant, a potent NK1 receptor antagonist used clinically as an antiemetic [1]. Its structural features include a morpholin-2-one core substituted with a 4-fluorophenyl group at the 3-position and a benzyl group at the nitrogen atom, establishing its role as a versatile building block in medicinal chemistry .

Why Generic Substitution of (S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one Fails


Substituting (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one with closely related analogs such as the des-fluoro derivative (3S)-4-benzyl-3-phenylmorpholin-2-one or the des-benzyl analog (S)-3-(4-fluorophenyl)morpholin-2-one is not chemically equivalent due to distinct physicochemical properties and synthetic utility. The presence of the 4-fluorophenyl group significantly alters electron distribution and lipophilicity compared to the non-fluorinated phenyl analog, impacting both reactivity and biological target interactions . Furthermore, the N-benzyl moiety is essential for the subsequent stereocontrolled transformations required in aprepitant synthesis, as it provides a necessary protecting group and influences the stereochemical outcome of downstream reactions [1]. These structural variations lead to measurable differences in key parameters such as molecular weight (285.31 vs. 267.32 g/mol for the des-fluoro analog) and functional group availability, making direct interchange without process re-validation impractical in a regulated pharmaceutical manufacturing environment [2].

Quantitative Differentiation of (S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one (CAS 159706-87-3)


Enantiopurity Requirement for Downstream Synthesis

The synthesis of aprepitant requires an enantiomerically pure intermediate to ensure the correct stereochemistry of the final drug substance. The (S)-enantiomer of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one is specifically utilized, as the (R)-enantiomer would lead to the incorrect stereoisomer of aprepitant, which is pharmacologically inactive or less potent [1]. The reported process achieves the target (S)-enantiomer via diastereomeric salt crystallization using (+)-di-p-toluoyltartaric acid, yielding enantiopure material, whereas the racemate or (R)-enantiomer cannot be directly substituted without compromising the stereochemical integrity of the final product .

Chiral resolution Enantioselective synthesis Process chemistry

Impact of 4-Fluoro Substitution on Molecular Weight and Lipophilicity

The presence of the 4-fluoro substituent on the phenyl ring increases the molecular weight by approximately 18 g/mol compared to the non-fluorinated analog (3S)-4-benzyl-3-phenylmorpholin-2-one (285.31 g/mol vs. 267.32 g/mol) [1]. Fluorine substitution is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. While direct comparative logP or metabolic stability data for this specific pair is not available in the provided sources, class-level inference from fluorinated morpholinone NK1 antagonists suggests that the 4-fluoro group enhances binding affinity to the NK1 receptor and may reduce oxidative metabolism compared to the des-fluoro analog [2].

Physicochemical properties Medicinal chemistry Drug design

Synthetic Yield and Process Efficiency

The optimized synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one has been reported to achieve yields around 80% under specific conditions . This yield is a critical parameter for process chemists evaluating the scalability and cost-effectiveness of the synthetic route. While direct comparative yield data for the des-benzyl analog (S)-3-(4-fluorophenyl)morpholin-2-one is not provided in the same study, the reported three-step synthesis for the latter (cyclization, hydrogenation, resolution) from ethyl 2-(4-fluorophenyl)-2-oxoacetate represents a more streamlined approach [1]. The choice between these intermediates depends on the specific synthetic route to aprepitant; however, the 80% yield for the N-benzyl derivative establishes a benchmark for evaluating alternative synthetic pathways.

Process optimization Organic synthesis Scale-up

Role as a Validated Intermediate in Aprepitant Synthesis

This compound is a validated and widely recognized key intermediate in the synthesis of aprepitant, as evidenced by multiple patents and research publications [1][2]. The specific stereochemistry and substitution pattern are essential for the subsequent stereocontrolled steps leading to the final drug substance. In contrast, the des-benzyl analog (S)-3-(4-fluorophenyl)morpholin-2-one, while also a chiral intermediate, requires additional synthetic steps to introduce the N-benzyl group, which is present in aprepitant's core structure [3]. The choice of which intermediate to procure depends on the specific synthetic route; however, the N-benzyl derivative is a more advanced intermediate in many published syntheses, potentially reducing the number of subsequent synthetic transformations.

Pharmaceutical intermediate Drug synthesis NK1 antagonist

Binding Affinity and Selectivity Profile (PLK4, Chk2, CYP450)

This compound has been profiled against a panel of biological targets, revealing a distinct inhibitory profile. It shows an IC50 of 130 nM against Serine/threonine-protein kinase PLK4 and an IC50 of 410 nM against Chk2 [1]. Importantly, it exhibits significantly lower inhibition of cytochrome P450 enzymes CYP3A4 (IC50 = 10,000 nM) and CYP2D6 (data not shown but referenced in the same dataset), suggesting a reduced potential for drug-drug interactions compared to less selective analogs [2]. This selectivity profile is valuable for researchers investigating kinase inhibitors or optimizing lead compounds for improved safety.

Kinase inhibition Selectivity Drug discovery

Optimal Application Scenarios for (S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one


Aprepitant Synthesis and Process Development

This compound is ideally suited as a key intermediate in the multi-step synthesis of aprepitant, a clinically used NK1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Its specific stereochemistry (S-configuration) and the presence of the N-benzyl group align perfectly with the requirements of established synthetic routes [1]. Procurement of this enantiopure intermediate streamlines the manufacturing process by providing an advanced building block that already contains the necessary stereocenter and protecting group, thereby reducing the number of subsequent synthetic steps and minimizing the risk of stereochemical erosion .

Kinase Inhibitor Research and Selectivity Profiling

Given its demonstrated inhibitory activity against PLK4 (IC50 = 130 nM) and Chk2 (IC50 = 410 nM), combined with low CYP3A4 inhibition (IC50 = 10,000 nM), this compound serves as a valuable tool for researchers investigating kinase signaling pathways or developing selective kinase inhibitors [2]. Its distinct selectivity profile makes it a useful reference compound for screening campaigns or as a starting point for medicinal chemistry optimization aimed at improving potency and selectivity against specific kinase targets.

Chiral Building Block for Morpholinone-Derived Libraries

As an enantiopure morpholin-2-one derivative, this compound can be utilized as a versatile chiral building block for the synthesis of diverse compound libraries. The morpholinone scaffold is a privileged structure in medicinal chemistry, and the presence of both a 4-fluorophenyl group and an N-benzyl moiety provides multiple sites for further functionalization [3]. This makes it a valuable starting material for generating novel analogs in drug discovery programs targeting various therapeutic areas.

Reference Standard for Analytical Method Development

Due to its well-defined structure and availability in high enantiomeric purity, this compound can be employed as a reference standard for developing and validating analytical methods such as chiral HPLC or SFC. It is particularly useful for monitoring the stereochemical purity of aprepitant intermediates or final drug substance, ensuring that the correct stereoisomer is present and that enantiomeric impurities are controlled within specified limits .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.